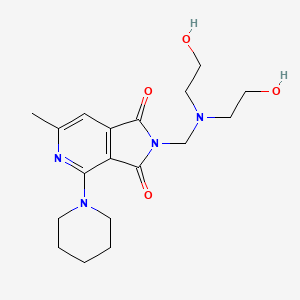
Bamethan, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bamethan, ®- is a vasodilator that is primarily used to treat peripheral vascular and circulatory disturbances. It is an adrenaline derivative developed by C. H. Boehringer Sohn and shows a depressor action on peripheral blood vessels due to its peripheral vasodilating action caused by stimulation of adrenergic beta-receptors .
Preparation Methods
The synthesis of Bamethan, ®- involves the reaction of 1-(p-hydroxyphenol)-2-butylamino-1-ethanol with appropriate reagents under controlled conditions. The industrial production methods typically involve large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Bamethan, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bamethan, ®- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for developing and validating chromatographic methods.
Biology: Bamethan, ®- is studied for its effects on cellular signaling pathways and its potential role in modulating cellular responses.
Industry: Bamethan, ®- is used in the pharmaceutical industry for developing new vasodilator drugs and studying their pharmacological properties
Mechanism of Action
Bamethan, ®- exerts its effects by stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscle cells in blood vessels. This results in vasodilation and increased blood flow to peripheral tissues. The molecular targets involved include adrenergic beta-receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a cascade of intracellular signaling pathways, ultimately leading to the desired pharmacological effects .
Comparison with Similar Compounds
Bamethan, ®- can be compared with other vasodilators such as Isoxsuprine, Buphenine, and Buflomedil. While all these compounds share the common property of causing vasodilation, Bamethan, ®- is unique in its specific action on adrenergic beta-receptors and its particular chemical structure. Similar compounds include:
Isoxsuprine: Another vasodilator used to treat peripheral vascular diseases.
Buphenine: A compound with similar vasodilatory properties but different molecular targets.
Buflomedil: A vasodilator with a broader range of applications in treating vascular disorders
Properties
CAS No. |
912804-58-1 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
RDUHXGIIUDVSHR-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCNC[C@@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




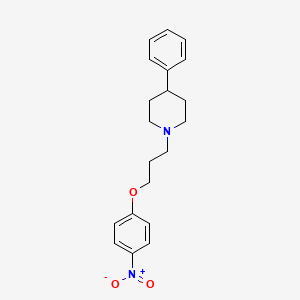
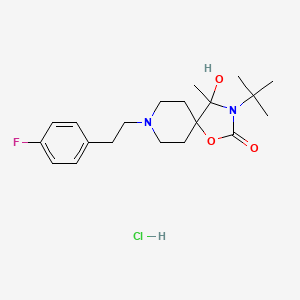

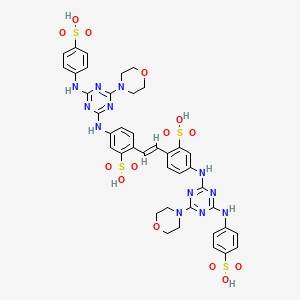
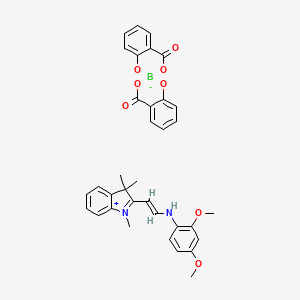
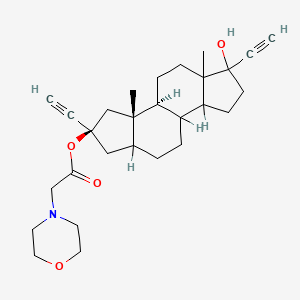
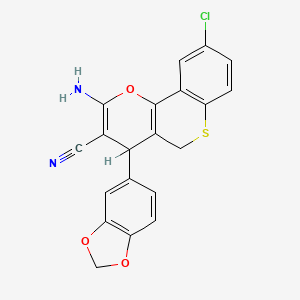
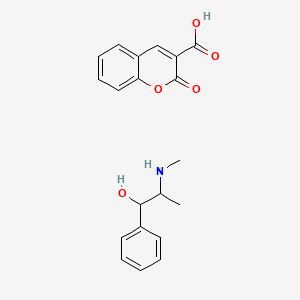


![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
